7-(Benzyloxy)-6-methoxyquinolin-4-ol chemical properties
7-(Benzyloxy)-6-methoxyquinolin-4-ol chemical properties
The following technical guide details the chemical properties, synthesis, and application of 7-(Benzyloxy)-6-methoxyquinolin-4-ol , a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs).
Common Name: 7-(Benzyloxy)-6-methoxy-4-quinolone (Tautomer preference) CAS Registry Number: 849217-23-8 Molecular Formula: C₁₇H₁₅NO₃ Molecular Weight: 281.31 g/mol [1][2]
Executive Summary: The "Warhead" Scaffold
7-(Benzyloxy)-6-methoxyquinolin-4-ol is a high-value intermediate used primarily in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including Lucitanib (VEGFR/FGFR inhibitor) and various c-Met modulators.[2] Its structural significance lies in its 6,7-disubstitution pattern :
-
Position 6 (Methoxy): Provides electron-donating character, optimizing binding affinity in the ATP-binding pocket of kinases.[2]
-
Position 7 (Benzyloxy): Acts as a robust protecting group for a phenol.[2] Post-reaction deprotection allows for the installation of solubilizing tails (e.g., morpholine or piperidine side chains) crucial for ADME properties.[2]
-
Position 4 (Hydroxyl/Oxo): The reactive center for installing the "warhead"—typically converted to a chloride to facilitate nucleophilic aromatic substitution (SₙAr) with anilines or phenols.[2]
Chemical Identity & Tautomerism
Understanding the tautomeric equilibrium is vital for reaction planning and analytical interpretation.[2]
Tautomeric Equilibrium
While often named "quinolin-4-ol" (enol form), this molecule exists predominantly as the 4-quinolone (keto form) in the solid state and in polar solvents like DMSO.[2] This preference is driven by the aromatic stability of the pyridone-like ring system and strong intermolecular hydrogen bonding.
-
Implication for Solubility: The quinolone form creates a high-melting crystal lattice (>200°C), resulting in poor solubility in non-polar solvents (DCM, Hexane) and water. It requires polar aprotic solvents (DMF, DMSO) or acidic media for dissolution.
-
Implication for Reactivity: Despite the "keto" predominance, reaction with phosphorylating agents (e.g., POCl₃) drives the equilibrium toward the enol form, trapping it as the 4-chloro derivative.
Synthesis & Manufacturing Protocols
Two primary routes exist: the Gould-Jacobs reaction (aniline-based) and the Camps Cyclization (acetophenone-based).[2] The acetophenone route is favored in recent patent literature for its regioselectivity.[2]
Protocol A: Modified Camps Cyclization (Industrial Preferred)
This method utilizes an ortho-aminoacetophenone precursor, ensuring exclusive formation of the 4-hydroxyquinoline without regioisomeric byproducts.[2]
Reagents:
-
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone (Precursor)[2]
-
Ethyl Formate (C₁ source)[2]
-
Sodium Ethoxide (Base)[2]
-
Solvent: DMF or Toluene[2]
Step-by-Step Methodology:
-
Solution Prep: Dissolve the amino-acetophenone precursor in DMF (0.5 M concentration).
-
Base Addition: Add Sodium Ethoxide (10 eq) slowly at 0°C to deprotonate the amine and the alpha-methyl group.
-
Formylation: Add Ethyl Formate (5 eq) dropwise. The base promotes Claisen condensation between the ketone enolate and ethyl formate.[2]
-
Cyclization: Heat the mixture to 80-100°C for 12 hours. Intramolecular nucleophilic attack of the amine onto the formyl intermediate closes the ring.
-
Workup (Self-Validating):
Visualization: Synthesis Pathway
Caption: Modified Camps Cyclization route ensuring regioselective formation of the quinolone core.
Chemical Reactivity & Derivatization
The utility of this scaffold is defined by its transformation into the 4-chloro derivative, which serves as the electrophile for coupling reactions.[2]
Key Transformation: Chlorination
Reaction: Conversion to 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.[2][4] Reagent: Phosphorus Oxychloride (POCl₃).[2]
Protocol:
-
Suspend the 4-quinolone in neat POCl₃ (10-15 volumes).
-
Catalyst: Add catalytic DMF (1-2 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Reflux: Heat to 100-110°C for 2-4 hours. The solid will dissolve as it converts to the chloro-quinoline (aromatic pyridine ring is restored).
-
Quench (Safety Critical): Pour reaction mixture slowly onto crushed ice/K₂CO₃ mixture. Exothermic reaction!
-
Isolation: Extract the resulting precipitate or oil with Dichloromethane (DCM).[2]
Downstream Logic (SAR Exploration)
Once chlorinated, the molecule undergoes SₙAr reactions.[2]
-
Path A (Kinase Hinge Binder): React 4-Cl with an aniline (e.g., 4-bromo-2-fluoroaniline) to install the hinge-binding motif.[2]
-
Path B (Solubility Tail): Hydrogenate (H₂/Pd-C) to remove the 7-benzyl group, revealing a phenol.[2] Alkylate this phenol with a solubilizing group (e.g., N-(3-chloropropyl)morpholine).[2]
Visualization: Reactivity Flow
Caption: Functionalization pathway transforming the scaffold into a bioactive Tyrosine Kinase Inhibitor.[2]
Analytical Characterization
Data is based on the 4-quinolone tautomer in DMSO-d₆.[2]
| Property | Value / Description |
| Appearance | Pale brown to off-white solid |
| Melting Point | > 250°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid.[2] Insoluble in Water, Hexanes.[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (br s, 1H, NH/OH), 7.85 (d, J=7.2 Hz, 1H, H-2), 7.55 (s, 1H, H-5), 7.30-7.50 (m, 5H, Ph), 7.15 (s, 1H, H-8), 5.95 (d, J=7.2 Hz, 1H, H-3), 5.25 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃). |
| MS (ESI) | [M+H]⁺ = 282.1 |
Note: The doublet at ~7.85 ppm and ~5.95 ppm with coupling constant ~7.2 Hz is characteristic of the quinolone 2,3-alkene protons.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Handling: Use standard PPE.
-
POCl₃ Warning: When performing the chlorination, quench strictly into basic ice water. POCl₃ hydrolysis produces HCl and Phosphoric acid, generating significant heat and fumes.[2]
References
-
US Patent 8,497,284 B2 . c-Met modulators and method of use. (2013).[2] Assignee: Advenchen Laboratories.[2][5]
- Primary source for the synthesis protocol of the quinoline core.
-
Australian Patent 2013204031 B2 . c-Met modulators and methods of use. (2013).[2]
- Details the specific condensation of amino-acetophenone with ethyl form
-
PubChem Compound Summary . 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.[2] CID 22646562.
- Source for physical property data of the chlorinated deriv
-
Bello, et al. "Structure-Activity Relationships of 4-Aminoquinoline Inhibitors."[2] Journal of Medicinal Chemistry. (General Reference for TKI SAR).
Sources
- 1. 7-Benzyloxy-4-hydroxy-6-methoxyquinoline - CAS:849217-23-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. 7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C32H33NO3 | CID 13892139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]
- 5. Portico [access.portico.org]
